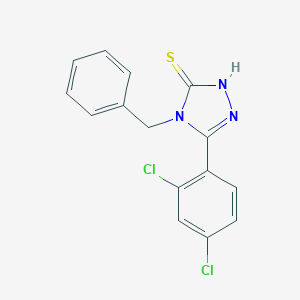![molecular formula C14H16N2O B187943 N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide CAS No. 54609-10-8](/img/structure/B187943.png)
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide, also known as DMXAA, is a small molecule compound that has been synthesized and studied extensively for its potential therapeutic applications. DMXAA was first identified in the late 1990s as a potent activator of the immune system and has since been investigated for its ability to induce tumor regression and enhance the efficacy of chemotherapy.
作用机制
The mechanism of action of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis factor-alpha (TNF-α) production. TNF-α is a cytokine that plays a key role in the immune response to cancer. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been shown to activate the NF-κB pathway, which leads to the production of TNF-α and other cytokines. TNF-α then induces apoptosis and necrosis in tumor cells, leading to tumor regression.
生化和生理效应
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, including TNF-α, interferon-gamma (IFN-γ), interleukin-6 (IL-6), and CXCL10. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has also been shown to increase the permeability of tumor blood vessels, leading to increased delivery of chemotherapeutic agents to the tumor site. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been shown to have anti-angiogenic effects, inhibiting the growth of new blood vessels that are necessary for tumor growth.
实验室实验的优点和局限性
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer, and its mechanism of action is well-understood. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been shown to have potent anti-tumor effects and can enhance the efficacy of chemotherapy. However, there are also limitations to using N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in lab experiments. It has been shown to have toxic effects on normal tissues, and its use in humans has been limited due to its toxicity.
未来方向
There are several future directions for research on N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide. One area of research is to investigate the use of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in combination with other immunotherapeutic agents, such as checkpoint inhibitors. Another area of research is to investigate the use of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in combination with targeted therapies, such as tyrosine kinase inhibitors. Additionally, there is a need to investigate the mechanism of action of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in more detail to better understand its anti-tumor effects and potential toxicities. Finally, there is a need to investigate the use of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in clinical trials to determine its safety and efficacy in humans.
合成方法
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide can be synthesized through a multi-step process starting from 2,5-dimethylpyrrole. The first step involves the reaction of 2,5-dimethylpyrrole with para-nitrophenylacetic acid in the presence of a catalyst to form N-(4-nitrophenyl)-2,5-dimethylpyrrole. This intermediate is then reduced to N-(4-aminophenyl)-2,5-dimethylpyrrole using a reducing agent. The final step involves the reaction of N-(4-aminophenyl)-2,5-dimethylpyrrole with acetic anhydride to form N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide. The purity of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide can be improved through recrystallization and chromatography.
科学研究应用
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce tumor regression in preclinical models of various types of cancer, including lung, breast, colon, and melanoma. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has also been shown to enhance the efficacy of chemotherapy when used in combination with standard chemotherapeutic agents. In addition to its anti-tumor effects, N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been investigated for its potential to stimulate the immune system and enhance the production of cytokines and chemokines.
属性
CAS 编号 |
54609-10-8 |
|---|---|
产品名称 |
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide |
分子式 |
C14H16N2O |
分子量 |
228.29 g/mol |
IUPAC 名称 |
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H16N2O/c1-10-4-5-11(2)16(10)14-8-6-13(7-9-14)15-12(3)17/h4-9H,1-3H3,(H,15,17) |
InChI 键 |
DZIJOLMRKKJSMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)NC(=O)C)C |
规范 SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)NC(=O)C)C |
溶解度 |
34.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





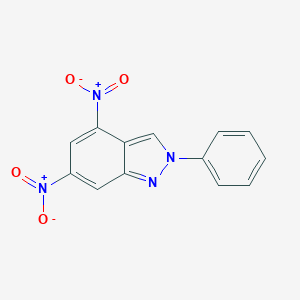

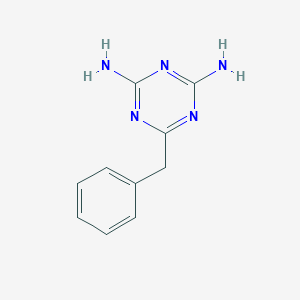
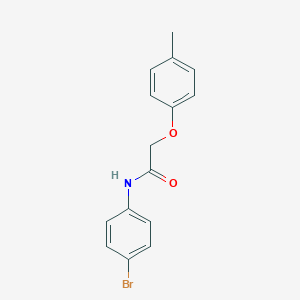
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
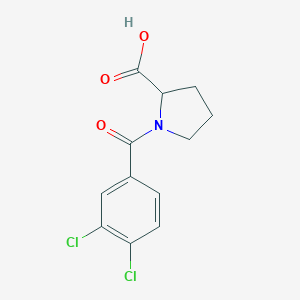
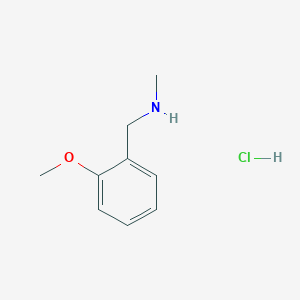
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
